1,7-Diazaspiro[3.5]nonane dihydrochloride
Descripción
Propiedades
IUPAC Name |
1,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-8-5-2-7(1)3-6-9-7;;/h8-9H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLIIEDDLKBVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726854 | |
| Record name | 1,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312784-19-2 | |
| Record name | 1,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Initial Esterification and Reduction
The synthesis begins with ethyl malonate (compound 1) reacting in ethanol at 25–80°C for 5 hours to form compound 2, a β-keto ester derivative. Lithium borohydride in tetrahydrofuran (THF) at 0–70°C reduces the ester to a diol (compound 3) over 2.5 hours. This step achieves near-quantitative conversion, as evidenced by thin-layer chromatography (TLC) monitoring.
Tosylation and Cyclization
Compound 3 undergoes tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM) at 25°C for 12 hours, yielding the ditosylate (compound 4). Subsequent cyclization in acetonitrile with cesium carbonate at 90°C for 3 hours forms the spirocyclic intermediate (compound 5) with 70% yield. Potassium iodide (0.1 equiv) accelerates the SN2 reaction by stabilizing transition states.
Magnesium-Mediated Reduction
Compound 5 is reduced using magnesium chips in methanol at 25–80°C for 1 hour, producing the secondary amine (compound 6). This Birch reduction analog selectively cleaves benzylic ethers without over-reducing the spirocyclic core.
Boc Protection and Hydrogenolysis
Boc anhydride in DCM at 25°C for 12 hours protects the amine, yielding compound 7. Final hydrogenolysis with palladium on carbon in methanol removes protecting groups, followed by HCl treatment to form the dihydrochloride salt. The overall yield from ethyl malonate is 18–22%, with the cyclization (step 4) and hydrogenolysis (step 7) as bottleneck steps.
Alternative Two-Step Route via Phase-Transfer Catalysis
Bis-Haloether Cyclization
A shorter route starts with bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) at 70–100°C for 12–24 hours. Tetrabutylammonium bromide (0.05–0.15 equiv) and potassium iodide (0.05–0.15 equiv) facilitate nucleophilic substitution, forming the spirocyclic nitrile (compound 3) in 56–83% yield.
Lithium Aluminum Hydride Reduction
Compound 3 undergoes reduction with lithium aluminum hydride (LiAlH₄) in THF at −10°C for 4–8 hours, followed by aqueous workup to yield 7-oxo-2-azaspiro[3.5]nonane. Subsequent HCl treatment converts the free amine to the dihydrochloride salt. This method achieves 82% overall yield but requires careful temperature control to prevent over-reduction.
Intermediate Functionalization Strategies
Benzyl Carboxylate Intermediate
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 2094715-70-3) serves as a key precursor. Synthesized via esterification of the spirocyclic amine with benzyl chloroformate, this intermediate undergoes hydrogenolytic debenzylation using Pd/C, followed by HCl quenching to yield the dihydrochloride.
Solubility and Purification
The hydrochloride salt’s solubility in polar solvents (e.g., methanol, water) enables crystallization purification. Neutral alumina column chromatography effectively removes transition metal residues from hydrogenolysis steps.
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
Cyclization Efficiency
Cesium carbonate in acetonitrile (step 4, seven-step method) outperforms potassium carbonate in DMF due to higher basicity and solubility. A 3:1 acetonitrile-to-substrate ratio minimizes byproduct formation.
Byproduct Mitigation
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of chlorine atoms.
Substitution: The major products are substituted derivatives where the chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This binding can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles:
| Compound Name | CAS No. | Molecular Formula | Key Features | Biological Activity | Selectivity/Notes |
|---|---|---|---|---|---|
| 1,7-Diazaspiro[3.5]nonane dihydrochloride | 1221723-89-2 | C₈H₁₈Cl₂N₂ | Unmodified spirocyclic core; dihydrochloride salt enhances solubility. | Potent D4R antagonist (IC₅₀ < 10 nM); S1R agonist/antagonist potential. | High selectivity for D4R over D2R (10–100-fold) due to TM4/5/6 pocket interactions. |
| 2,7-Diazaspiro[3.5]nonane dihydrochloride | 1334499-85-2 | C₇H₁₆Cl₂N₂ | Nitrogen positions shifted (2,7 vs. 1,7); smaller molecular weight (199.12). | Sigma receptor ligand (S1R agonist). | Functional profile varies with substituents (e.g., compound 4b: S1R agonism in vivo). |
| VU6052469 | Not provided | C₂₄H₂₃F₂N₃O | Piperidine core replaced with diazaspiro[3.5]nonane; dimethylphenyl substituent. | D4R antagonist (IC₅₀ = 2.3 nM). | Lacks D2R/D3R selectivity in original form; improved selectivity with spirocore. |
| 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | 1588441-26-2 | C₈H₁₈Cl₂N₂ | Methyl group at position 7; similar molecular weight to 1,7-diazaspiro. | Limited published data; structural analog likely targeting SR or DR subtypes. | Similarity score: 0.66–0.95 vs. 1,7-diazaspiro; methyl group may affect metabolism. |
Structural and Pharmacological Differences
Core Modifications :
- The 1,7-diazaspiro core extends substituents into the TM4/5/6 pocket of D4R, enhancing receptor selectivity compared to piperidine-based analogs like VU6052469 .
- 2,7-Diazaspiro derivatives exhibit distinct functional profiles at sigma receptors (e.g., compound 4b acts as an S1R agonist, reversing mechanical allodynia in vivo) .
Substituent Effects :
- Methylation at position 7 (e.g., 7-methyl-2,7-diazaspiro) reduces molecular flexibility and may alter metabolic stability .
- The tert-butyl ester derivative (CAS: 1216936-29-6) serves as a synthetic precursor, improving lipophilicity for blood-brain barrier penetration .
Selectivity and Potency: this compound shows 10–100-fold selectivity for D4R over D2R, whereas early piperidine-based analogs (e.g., VU6052469) lacked selectivity due to suboptimal steric interactions in the TM2/3 pocket . Diazaspiro compounds targeting sigma receptors require precise substituent placement to differentiate agonist vs. antagonist activity .
Actividad Biológica
1,7-Diazaspiro[3.5]nonane dihydrochloride is a bicyclic compound notable for its spirocyclic structure, which incorporates two nitrogen atoms within a nonane framework. Its molecular formula is C₈H₁₄Cl₂N₂, indicating the presence of two chlorine atoms and two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological molecules.
Research indicates that this compound may interact with specific receptors and enzymes, influencing their activity. Initial studies suggest that it could bind to sigma receptors (SRs), particularly S1R and S2R, which are implicated in various neurological processes and pain modulation . The binding affinity of this compound to these receptors is crucial for understanding its therapeutic potential.
Sigma Receptor Binding
A study evaluated the binding affinity of several derivatives of the diazaspiro[3.5]nonane core to sigma receptors. Notably:
- Compound 4b : ,
- Compound 5b : ,
- Compound 8f : ,
These findings indicate that compounds derived from the diazaspiro[3.5]nonane structure can exhibit significant receptor binding, which may correlate with analgesic effects observed in vivo models of pain .
Analgesic Effects
In vivo studies have demonstrated that certain derivatives of the diazaspiro[3.5]nonane core can produce antiallodynic effects in models of mechanical hypersensitivity induced by capsaicin. For instance:
- Compounds 5b and 8f showed maximum antiallodynic effects at a dosage of 20 mg/kg.
- The effects were reversed by the selective S1R agonist PRE-084, confirming the role of S1R in mediating these analgesic properties.
Conversely, compound 4b , despite sharing the diazaspiro[3.5]nonane core, did not exhibit antiallodynic effects but instead acted as an S1R agonist .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Binding Affinity (nM) | Unique Features |
|---|---|---|
| Compound 4b | Highest affinity for S1R | |
| Compound 5b | Contains an amide function enhancing binding | |
| Compound 8f | Exhibits significant analgesic effects |
This table highlights how variations in chemical structure can significantly influence biological activity and receptor interactions.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of diazaspiro compounds:
- A study reported on the synthesis of various derivatives to optimize their pharmacological profiles, particularly focusing on their interaction with sigma receptors and potential therapeutic applications in pain management and neuroprotection .
- Another investigation into the pharmacodynamics of these compounds suggested their potential utility in treating conditions related to chronic pain and inflammation through modulation of sigma receptor activity .
Q & A
Q. What are common synthetic strategies for 1,7-diazaspiro[3.5]nonane derivatives?
The synthesis typically involves functionalizing a preformed spirocyclic core. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo Buchwald–Hartwig amination with aryl halides (e.g., iodobenzene) to introduce aromatic groups, followed by Boc deprotection using trifluoroacetic acid (TFA) and subsequent alkylation or acylation to install diverse substituents . Protecting groups like Boc are critical for regioselective modifications.
Q. Which pharmacological targets are associated with 1,7-diazaspiro[3.5]nonane derivatives?
These derivatives are primarily investigated as sigma receptor (S1R/S2R) ligands. For instance, compound 4b (Ki S1R = 2.7 nM) and 5b (Ki S1R = 13 nM) exhibit high affinity for S1R, a target implicated in neuropathic pain and neurodegenerative diseases . Their functional profiles (agonist/antagonist) are determined via radioligand binding assays and in vivo models of mechanical hypersensitivity .
Advanced Research Questions
Q. How do structural modifications of the 2,7-diazaspiro[3.5]nonane scaffold influence sigma receptor subtype selectivity?
Subtype selectivity (S1R vs. S2R) is modulated by distal hydrophobic groups and linker length. For example:
- 4b (S1R Ki = 2.7 nM; S2R Ki = 27 nM) has a benzyl group, favoring S1R antagonism.
- 5b (S1R Ki = 13 nM; S2R Ki = 102 nM) incorporates a phenethyl chain, reducing S2R affinity. Computational docking studies suggest that S1R selectivity arises from interactions with Tyr173 and Glu172 residues, while S2R binding is influenced by steric hindrance from bulky substituents .
Q. How can contradictory in vivo pharmacological data for structurally similar diazaspiro derivatives be resolved?
Compound 4b (S1R agonist) lacks antiallodynic effects in vivo, whereas 5b (S1R antagonist) shows efficacy at 20 mg/kg. To reconcile this:
- Use selective S1R agonists/antagonists (e.g., PRE-084 or BD-1063) in co-administration studies to confirm target engagement .
- Conduct functional assays (e.g., phenytoin reversal tests) to distinguish intrinsic activity .
- Perform molecular dynamics simulations to assess ligand-induced conformational changes in S1R .
Q. What methodological approaches validate the role of the diazaspiro core in drug discovery?
- Binding assays : Radioligand competition assays (e.g., using [³H]-(+)-pentazocine for S1R) quantify affinity and subtype selectivity .
- In vivo models : Mechanical allodynia tests in rodents evaluate analgesic efficacy, with dose-response curves and receptor antagonism controls .
- Computational modeling : Molecular docking and free-energy perturbation (FEP) calculations predict binding modes and optimize scaffold geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
